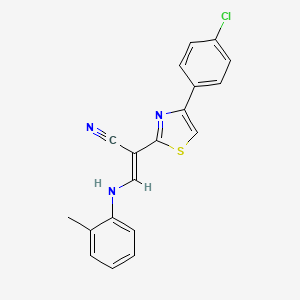

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3S/c1-13-4-2-3-5-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-8-16(20)9-7-14/h2-9,11-12,22H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWQVYKIPKFATF-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is formed by the reaction of a halogenated phenyl derivative with a thioamide under basic conditions.

Acrylonitrile Addition: The thiazole derivative is then reacted with acrylonitrile in the presence of a base to form the desired acrylonitrile derivative.

Amino Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its anticancer properties, in particular, are of great interest, as it may offer new treatment options for various types of cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation, but its ability to interfere with cellular processes is well-documented.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related acrylonitrile derivatives, focusing on substituent effects, physical properties, and bioactivity.

Structural and Physical Properties

Table 1: Physical Properties of Selected Acrylonitrile Derivatives

*Calculated based on molecular formula C₁₉H₁₃ClN₄S.

Key Observations:

Substituent Effects on Melting Points: Compounds with rigid aromatic substituents (e.g., 5-(4-chlorophenyl)furan-2-yl in 7g) exhibit higher melting points (>185°C) due to enhanced π-π stacking .

Role of Halogen Substituents :

AChE Inhibition :

- Compound 7g demonstrated the highest AChE inhibitory activity (IC₅₀: 0.8 µM) among analogs, attributed to its 5-(4-chlorophenyl)furan-2-yl group, which forms π-π interactions with Trp86 and Phe338 in the AChE gorge .

- The target compound’s ortho-tolylamino group may alter binding kinetics due to steric effects, though its methyl group could enhance hydrophobic interactions in the active site.

Fluorescence Sensing :

- A structurally similar dye, (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1), acts as a cyanide sensor with a detection limit of 4.24 × 10⁻⁸ M . The target compound’s amino group may enable similar anion-sensing applications.

Antimicrobial and Anticancer Activity :

- Benzo[d]thiazol-2-yl derivatives (e.g., 7f) show antifungal and antibacterial activity , while benzothiazole analogs (e.g., ) are under investigation for anticancer effects. The target compound’s o-tolylamino group may modulate these activities by altering cellular uptake.

Biological Activity

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and o-tolylamino groups enhances its pharmacological profile. The molecular structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . In a comparative analysis, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that compounds with similar structures exhibited varying degrees of antibacterial activity. For instance:

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| Chloramphenicol (reference) | 25-50 | E. coli, S. aureus |

| Thiazole derivative | 100-400 | E. faecalis |

The compound's minimal inhibitory concentration (MIC) was found to be higher than that of established antibiotics, indicating a need for further modification to enhance efficacy against specific pathogens .

Antifungal Activity

The antifungal properties of thiazole derivatives have been more pronounced compared to their antibacterial effects. In a study involving various thiazole compounds, it was noted that some exhibited significant antifungal activity against strains such as Candida albicans. The compound's structure suggests that it may interact with fungal cell membranes or inhibit critical biosynthetic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in microorganisms.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- DNA Interaction : Some studies suggest that thiazole compounds can intercalate into DNA, affecting replication and transcription processes .

Study 1: Antimicrobial Evaluation

In a laboratory study published in 2021, researchers evaluated a series of thiazole derivatives for their antimicrobial properties. The study found that while many derivatives showed limited antibacterial effects, certain modifications led to enhanced antifungal activity against Candida species .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the substitution pattern on the thiazole ring significantly influences biological activity. Modifications at the 4-position of the phenyl ring were particularly effective in enhancing both antibacterial and antifungal properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via multi-step reactions, including:

- Thiazole ring formation using Hantzsch synthesis (cyclization of α-haloketones with thiourea) .

- Aza-Michael addition between acrylonitrile and o-toluidine derivatives under basic conditions (e.g., piperidine or K₂CO₃) in polar solvents like DMF or ethanol .

- Optimization : Reaction yields are maximized by controlling temperature (60–80°C), solvent polarity, and catalyst loading. Progress is monitored via TLC and HPLC to ensure E-isomer selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Techniques :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and E-configuration .

- IR spectroscopy to identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve 3D geometry and bond angles .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Findings :

- Antimicrobial activity : Thiazole-acrylonitrile derivatives show inhibition against Gram-positive bacteria (e.g., S. aureus) via cell wall synthesis disruption .

- Enzyme inhibition : Analogues with nitro or chloro substituents exhibit kinase or protease inhibition, suggesting potential anticancer applications .

- Data source : Assays like MIC (Minimum Inhibitory Concentration) and enzyme-linked immunosorbent assays (ELISA) are used .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing stereochemical byproducts?

- Approach :

- Solvent screening : High-polarity solvents (DMF) favor E-isomer formation due to stabilized transition states .

- Catalyst selection : Bases like DBU improve regioselectivity in aza-Michael additions .

- Kinetic vs. thermodynamic control : Lower temperatures (≤60°C) favor kinetic products, while higher temperatures (≥80°C) may shift equilibrium .

- Validation : HPLC with chiral columns or NOESY NMR to confirm isomer ratios .

Q. What mechanistic insights explain the compound’s reactivity in aza-Michael additions?

- Mechanism :

- The acrylonitrile moiety acts as an electrophile, with the α,β-unsaturated nitrile undergoing nucleophilic attack by the o-toluidine amine group .

- Solvent polarity stabilizes the zwitterionic intermediate, directing E-configuration dominance .

- Computational support : DFT calculations predict activation energies for competing pathways .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Analysis strategies :

- Structural benchmarking : Compare substituent effects (e.g., 4-Cl vs. 4-NO₂ on phenyl rings) using SAR tables (see Table 1) .

- Assay standardization : Control variables like cell line viability assays (MTT vs. resazurin) or buffer pH .

- Case study : Chlorophenyl derivatives show higher antimicrobial potency than methoxy analogues due to increased lipophilicity .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

- Methods :

- Molecular docking : Predict binding affinities to targets like EGFR or CYP450 enzymes .

- Proteomics : Identify differentially expressed proteins in treated vs. untreated cells via 2D gel electrophoresis .

- Data integration : Combine crystallographic data (bond lengths) with IC₅₀ values to model pharmacophores .

Table 1: Comparative Bioactivity of Analogous Compounds

| Substituent on Thiazole | Biological Activity (IC₅₀/µM) | Key Reference |

|---|---|---|

| 4-Chlorophenyl | 12.5 (Antimicrobial) | |

| 4-Nitrophenyl | 8.2 (Kinase Inhibition) | |

| 2,4-Dimethylphenyl | 25.3 (Cytotoxicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.